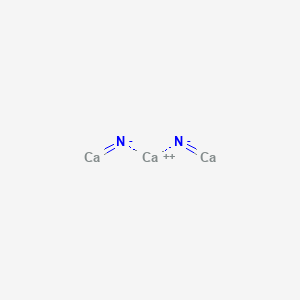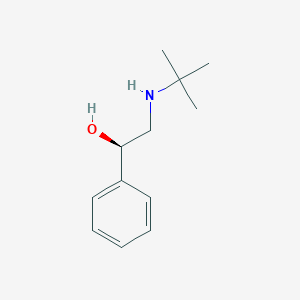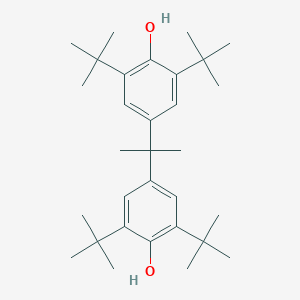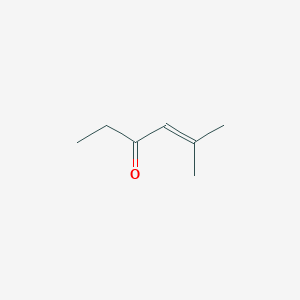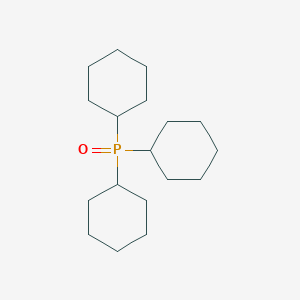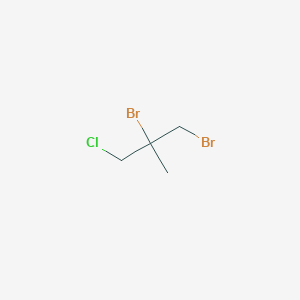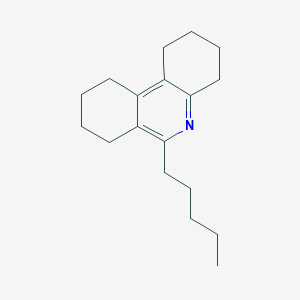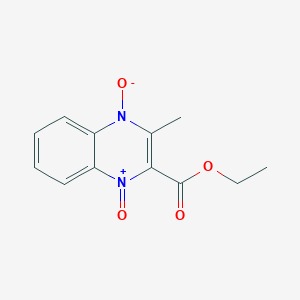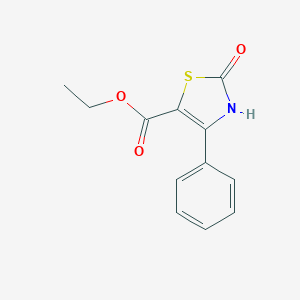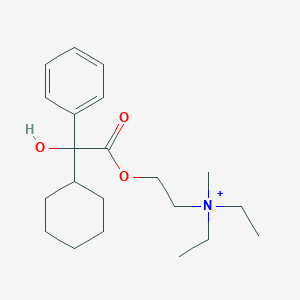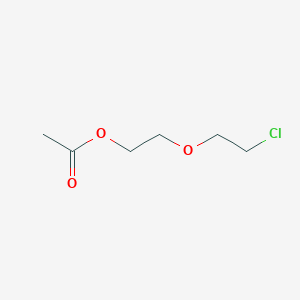
2-(2-Chloroethoxy)ethyl acetate
Übersicht
Beschreibung
“2-(2-Chloroethoxy)ethyl acetate” is a chemical compound with the molecular formula C6H11ClO3 . It has a molecular weight of 166.6 .
Molecular Structure Analysis
The molecular structure of “2-(2-Chloroethoxy)ethyl acetate” can be represented by the SMILES notation CC(=O)OCCOCCCl . This indicates that the molecule consists of an acetate group (CC(=O)O) attached to a 2-chloroethoxy group (CCOCCCl).
Physical And Chemical Properties Analysis
“2-(2-Chloroethoxy)ethyl acetate” is a liquid at room temperature . It has a density of 1.1 g/cm³ . The boiling point is estimated to be 222.7°C at 760 mmHg . The compound has a flash point of 96°C .
Wissenschaftliche Forschungsanwendungen
However, “2-(2-Chloroethoxy)ethyl acetate” is a chemical compound that could potentially be used in various fields such as organic synthesis, pharmaceuticals, and materials science. Its properties such as molecular weight, structure, and density are important parameters in these fields .
- “2-(2-Chloroethoxy)ethyl acetate” can be used in organic and chemical synthesis . The specific methods of application or experimental procedures would depend on the particular synthesis process being carried out.
- This compound can also be used in the manufacturing of pharmaceutical APIs (Active Pharmaceutical Ingredients) . The methods of application would involve its use as a reagent or intermediate in the synthesis of the API.
- It has been used in the synthesis of quetiapine, an antipsychotic drug . The methods of application would involve its use as a reagent in the synthesis process.
Organic and Chemical Synthesis
Pharmaceutical API Manufacturing
Synthesis of Antipsychotic Drugs
Materials Science
Safety And Hazards
The safety information for “2-(2-Chloroethoxy)ethyl acetate” indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Relevant Papers
There is a paper titled “2-(2-Chloroethoxy)-ethyl Acetate and 2-Chloroethyl Vinyl Ether” published in the Journal of the American Chemical Society . This paper might provide more detailed information about the compound.
Eigenschaften
IUPAC Name |
2-(2-chloroethoxy)ethyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11ClO3/c1-6(8)10-5-4-9-3-2-7/h2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUZWLUYOVJTJAG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCCOCCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30291045 | |
| Record name | 2-(2-Chloroethoxy)ethyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30291045 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Chloroethoxy)ethyl acetate | |
CAS RN |
14258-40-3 | |
| Record name | 14258-40-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72730 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(2-Chloroethoxy)ethyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30291045 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



